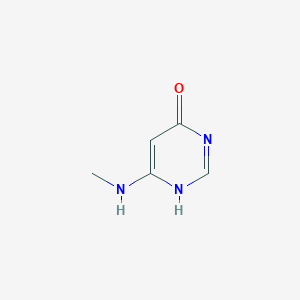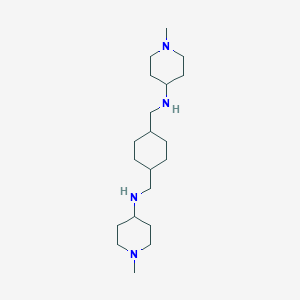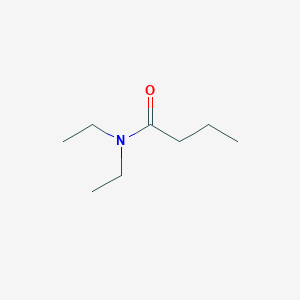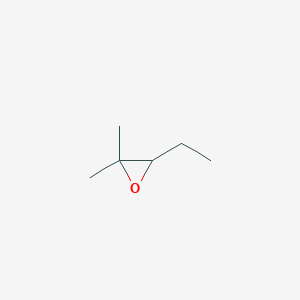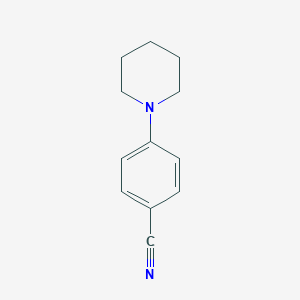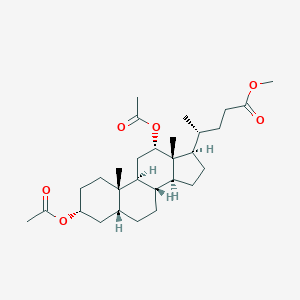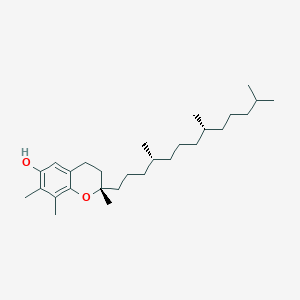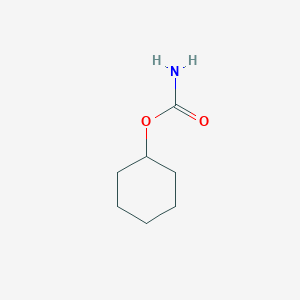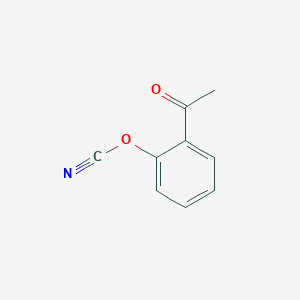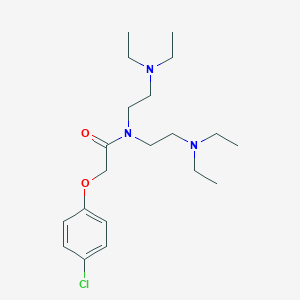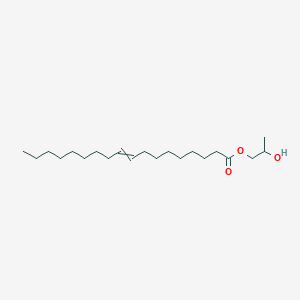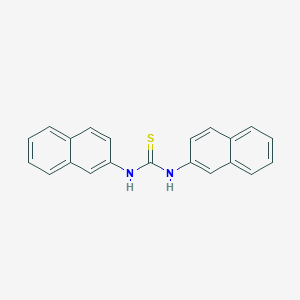
1,3-Dinaphthalen-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinaphthalen-2-ylthiourea is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that is commonly used as a reagent in organic synthesis, as well as in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1,3-Dinaphthalen-2-ylthiourea involves the formation of a covalent bond between the thiourea group and the active site of the enzyme or protein. This results in the inhibition of enzyme activity or the alteration of protein function. The exact mechanism of action may vary depending on the specific enzyme or protein being studied.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-Dinaphthalen-2-ylthiourea are dependent on the specific enzyme or protein being studied. Inhibition of enzymes such as carbonic anhydrase and urease can have potential therapeutic applications in the treatment of diseases such as glaucoma and ulcers. However, the effects of 1,3-Dinaphthalen-2-ylthiourea on protein function may also have unintended consequences and should be carefully studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dinaphthalen-2-ylthiourea in lab experiments is its ability to selectively inhibit enzymes and interact with proteins. This allows for the study of specific biochemical pathways and protein-ligand interactions. However, the limitations of using 1,3-Dinaphthalen-2-ylthiourea include its potential toxicity and the need for careful handling and disposal. Additionally, the effects of 1,3-Dinaphthalen-2-ylthiourea on biological systems may be complex and require further study.
Orientations Futures
There are several future directions for the study of 1,3-Dinaphthalen-2-ylthiourea. One direction is the development of more selective inhibitors for specific enzymes and proteins. This could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's. Another direction is the study of the effects of 1,3-Dinaphthalen-2-ylthiourea on complex biological systems such as cells and tissues. This could provide insight into the potential toxicity and unintended consequences of using 1,3-Dinaphthalen-2-ylthiourea in scientific research. Finally, the development of new synthesis methods and analytical techniques for 1,3-Dinaphthalen-2-ylthiourea could improve its purity and reliability for use in scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Dinaphthalen-2-ylthiourea can be achieved through the reaction of 2-naphthylamine and thiourea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1,3-Dinaphthalen-2-ylthiourea has been extensively used in scientific research due to its ability to inhibit enzymes and interact with proteins. It has been used in the study of various enzymes such as carbonic anhydrase, urease, and cholinesterase. It has also been used in the study of protein-ligand interactions, particularly in the field of drug discovery.
Propriétés
Numéro CAS |
1166-32-1 |
|---|---|
Nom du produit |
1,3-Dinaphthalen-2-ylthiourea |
Formule moléculaire |
C21H16N2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,3-dinaphthalen-2-ylthiourea |
InChI |
InChI=1S/C21H16N2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24) |
Clé InChI |
YXGYUUQULAOVTE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)NC(=NC3=CC4=CC=CC=C4C=C3)S |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Autres numéros CAS |
1166-32-1 |
Synonymes |
1,3-dinaphthalen-2-ylthiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
